1-[2-(2-Phenoxyphenoxy)propyl]piperidine
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Overview
Description
1-[2-(2-Phenoxyphenoxy)propyl]piperidine is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes two phenoxy groups attached to a propyl chain, which is further connected to a piperidine ring.
Preparation Methods
The synthesis of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves several steps. One common method includes the reaction of 2-(2-Phenoxyphenoxy)propyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(2-Phenoxyphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Phenoxyphenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[2-(2-Phenoxyphenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
1-[2-(2-Phenoxyphenoxy)propyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioactive properties.
Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and organic molecules.
Substituted Piperidines: These include compounds with various functional groups attached to the piperidine ring, each with unique properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
23370-94-7 |
---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-(2-phenoxyphenoxy)propyl]piperidine |
InChI |
InChI=1S/C20H25NO2/c1-17(16-21-14-8-3-9-15-21)22-19-12-6-7-13-20(19)23-18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3 |
InChI Key |
QNMKSVIJUVXRII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)OC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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